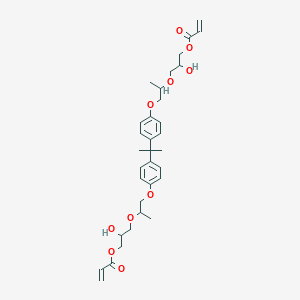

Bisphenol A propoxylate glycerolate diacrylate

Overview

Description

Bisphenol A propoxylate glycerolate diacrylate is a chemical compound with the molecular formula C33H44O10. It is a derivative of bisphenol A, which is commonly used in the production of polycarbonate plastics and epoxy resins. This compound is known for its applications in UV-curable coatings, adhesives, and inks due to its ability to form cross-linked polymer networks upon exposure to ultraviolet light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A propoxylate glycerolate diacrylate typically involves the reaction of bisphenol A with propylene oxide to form bisphenol A propoxylate. This intermediate is then reacted with glycerol and acrylic acid to produce the final diacrylate compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A propoxylate glycerolate diacrylate primarily undergoes polymerization reactions, particularly free radical polymerization when exposed to UV light. This process leads to the formation of cross-linked polymer networks, which are essential for its applications in coatings and adhesives .

Common Reagents and Conditions:

Photoinitiators: Compounds such as benzoin methyl ether or 2,2-dimethoxy-2-phenylacetophenone are commonly used to initiate the polymerization process.

Major Products: The primary product of the polymerization reaction is a cross-linked polymer network, which exhibits enhanced mechanical properties, chemical resistance, and thermal stability .

Scientific Research Applications

Bisphenol A propoxylate glycerolate diacrylate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a monomer in the synthesis of UV-curable polymers and coatings.

Biology: The compound is utilized in the development of biocompatible materials for medical devices and tissue engineering.

Medicine: It is employed in the formulation of dental adhesives and restorative materials.

Industry: The compound is used in the production of high-performance coatings, adhesives, and inks for various industrial applications

Mechanism of Action

The mechanism of action of bisphenol A propoxylate glycerolate diacrylate involves the formation of free radicals upon exposure to UV light. These free radicals initiate the polymerization of the acrylate groups, leading to the formation of a cross-linked polymer network. The molecular targets include the carbon-carbon double bonds in the acrylate groups, which undergo addition reactions to form the polymer chains .

Comparison with Similar Compounds

Bisphenol A glycerolate diacrylate: Similar in structure but lacks the propoxylate groups.

Bisphenol A dimethacrylate: Contains methacrylate groups instead of acrylate groups.

Ethylene glycol dimethacrylate: A simpler diacrylate compound used in similar applications.

Uniqueness: Bisphenol A propoxylate glycerolate diacrylate is unique due to the presence of both propoxylate and glycerolate groups, which enhance its flexibility and reactivity compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance UV-curable materials .

Biological Activity

Bisphenol A propoxylate glycerolate diacrylate (BPAPGDA) is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article provides a comprehensive overview of the biological activity of BPAPGDA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

BPAPGDA is a derivative of bisphenol A (BPA), which is widely recognized for its endocrine-disrupting properties. The molecular formula of BPAPGDA is , and it has a molecular weight of approximately 284.39 g/mol. The compound is characterized by its diacrylate functional groups, which enhance its reactivity and utility in photopolymerization processes.

Endocrine Disruption

BPA and its derivatives, including BPAPGDA, are known to exhibit endocrine-disrupting effects. Studies have shown that exposure to BPA can lead to alterations in hormone levels, reproductive toxicity, and developmental issues in various organisms. BPAPGDA's structure suggests it may retain similar biological activities due to the presence of the BPA moiety.

Cytotoxicity and Biocompatibility

Research indicates that BPAPGDA demonstrates varying degrees of cytotoxicity depending on concentration and exposure duration. In vitro studies have shown that at higher concentrations, BPAPGDA can induce cell death in human cell lines, suggesting potential risks associated with its use in consumer products.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 30 |

Table 1: Cytotoxicity of BPAPGDA on human cell lines

Antimicrobial Properties

Interestingly, BPAPGDA has been studied for its antimicrobial properties. A study demonstrated that polymers derived from BPAPGDA exhibited resistance to bacterial biofilms, making them suitable for applications in medical devices where infection control is critical . This property could be attributed to the hydrophobic nature of the polymer formed from BPAPGDA, which inhibits bacterial adhesion.

Case Study 1: Photopolymerization Kinetics

A study focused on the photopolymerization kinetics of BPAPGDA revealed that it can be effectively cured using UV light, resulting in robust polymer networks. The study assessed the mechanical properties and thermal resistance of the cured polymers, finding that they exhibited superior performance compared to traditional acrylates .

Case Study 2: Coatings Development

Another research effort investigated the use of BPAPGDA in developing UV-curable coatings. The coatings demonstrated excellent adhesion properties and resistance to environmental degradation. The incorporation of fluorinated monomers into the coating formulations significantly enhanced their hydrophobicity, making them ideal for applications requiring moisture resistance .

Toxicological Assessments

The toxicological profile of BPAPGDA has been evaluated through various studies assessing its potential for skin sensitization and irritation. Results indicate that while BPAPGDA can cause mild irritation upon direct contact, it does not exhibit significant sensitizing potential compared to other acrylates commonly used in dental materials .

Properties

IUPAC Name |

[2-hydroxy-3-[1-[4-[2-[4-[2-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O10/c1-7-31(36)42-21-27(34)19-38-23(3)17-40-29-13-9-25(10-14-29)33(5,6)26-11-15-30(16-12-26)41-18-24(4)39-20-28(35)22-43-32(37)8-2/h7-16,23-24,27-28,34-35H,1-2,17-22H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLWOYOSOVIAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC(COC(=O)C=C)O)OCC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400126 | |

| Record name | Bisphenol A propoxylate glycerolate diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105650-05-3 | |

| Record name | Bisphenol A propoxylate glycerolate diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.